乙氨苯甲酸甘氨酯-d6

描述

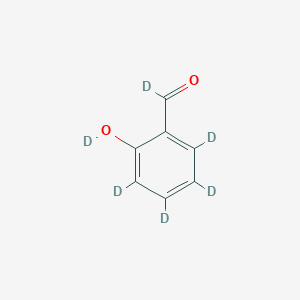

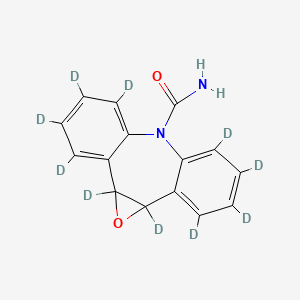

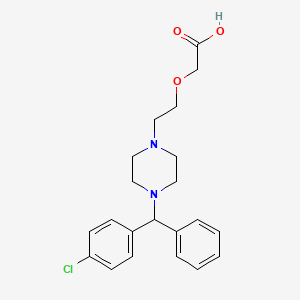

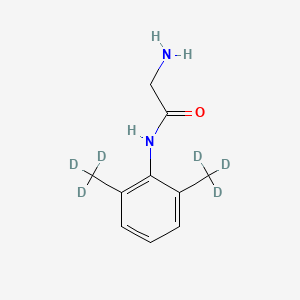

Glycinexylidide-d6 is the deuterium labeled Glycinexylidide . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of Glycinexylidide-d6 is 184.27. Its formula is C10H8D6N2O . The SMILES representation is NCC(NC1=C(C=CC=C1C([2H])([2H])[2H])C([2H])([2H])[2H])=O .Chemical Reactions Analysis

While lidocaine does not function directly on GlyT1, its metabolites MEGX and N-ethylglycine were shown to inhibit GlyT1-mediated glycine uptake by at least two different mechanisms .Physical And Chemical Properties Analysis

The molecular weight of Glycinexylidide-d6 is 184.23 . Its formula is C10H14N2O .科学研究应用

代谢和神经功能

乙氨苯甲酸甘氨酯-d6作为甘氨酸的衍生物,在各种科学研究领域都有所涉及。甘氨酸本身是一种参与多种代谢途径的主要氨基酸,包括谷胱甘肽、血红素、肌酸、核酸和尿酸的合成。它对代谢调节、抗氧化反应、神经功能至关重要,并用于治疗肥胖、糖尿病、心血管疾病和各种炎症性疾病的代谢紊乱 (Wang 等人,2013 年)。

神经保护和改善记忆力

甘氨酸已证明对氧化应激、凋亡性神经变性、神经炎症和突触功能障碍具有神经保护作用。研究发现它可以在某些情况下逆转记忆障碍,表明其作为年龄相关神经退行性疾病神经治疗候选者的潜力 (Ullah 等人,2020 年)。

结构生物学和药物发现

甘氨酸的衍生物乙氨苯甲酸甘氨酯-d6可能参与镜像蛋白的研究。这些蛋白质可以促进其天然形式的结构测定,作为药理学上更优治疗方法的文库筛选诱饵,并用作探索生物学中分子事件的工具 (Zhao & Lu,2014 年)。

神经传递中的抑制机制

研究表明甘氨酸及其衍生物在抑制性神经传递中发挥作用。例如,微注射到某些大脑区域的甘氨酸拮抗剂在焦虑动物模型中引起抗焦虑作用,表明甘氨酸介导的神经传递在焦虑和惊恐中发挥作用 (Matheus 等人,2005 年)。

增强认知功能的作用

乙氨苯甲酸甘氨酯-d6 也可能与认知功能相关研究有关。例如,GLYX-13 是一种源自单克隆抗体的肽,作为 N-甲基-d-天冬氨酸受体调节剂,已显示出增强动物模型中的学习能力,表明甘氨酸衍生物在认知障碍中具有潜在的治疗作用 (Moskal 等人,2005 年)。

与甘氨酸转运蛋白的相互作用

乙氨苯甲酸甘氨酯-d6 可能参与专注于甘氨酸转运蛋白的研究。例如,对利多卡因代谢物(如乙氨苯甲酸甘氨酯)的研究表明它们与甘氨酸转运蛋白 1 (GlyT1) 相互作用,表明全身利多卡因镇痛作用的一种新机制,这可能延伸到其衍生物,如乙氨苯甲酸甘氨酯-d6 (Werdehausen 等人,2012 年)。

作用机制

Target of Action

Glycinexylidide-d6 is a deuterium-labeled version of Glycinexylidide Glycinexylidide is a metabolite of Lidocaine, a local anesthetic, and antiarrhythmic drug . Therefore, its targets could be voltage-gated sodium channels, which are the primary targets of Lidocaine.

Mode of Action

Considering its relationship with lidocaine, it may function by blocking the influx of sodium ions through voltage-gated channels, thus reducing sensation in a localized area .

Biochemical Pathways

Glycinexylidide-d6 is involved in the Lidocaine metabolism pathway . Lidocaine is metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP1A2 and CYP3A4, to produce several metabolites, including monoethylglycinexylidide (MEGX) and glycinexylidide (GX).

Pharmacokinetics

Studies on lidocaine, the parent compound, suggest that the pharmacokinetics of glycinexylidide-d6 might be similar . Lidocaine and its metabolites, including Glycinexylidide, follow a biphasic decrease in plasma concentration with a very short half-life time . After topical administration, Lidocaine is well absorbed, with a bioavailability of 71.02% . The mean time to reach maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve from the time (AUC0-t) of MEGX and GX were higher in the topical group than in the intravenous group .

Action Environment

The action of Glycinexylidide-d6, like other drugs, can be influenced by various environmental factors. These factors can include the physiological state of the patient, the presence of other drugs, and the specific route of administration. For instance, the presence of epinephrine can affect the pharmacokinetics of Lidocaine, likely due to epinephrine-induced vasoconstriction .

安全和危害

属性

IUPAC Name |

2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYVBZOSGGJWCW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670088 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217098-46-8 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。